2,7-Naphthyridine-3-carboxylic acid
Overview
Description
2,7-Naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 . It is a derivative of naphthyridine, which is a class of compounds containing a structure based on the naphthyridine skeleton, consisting of a naphthalene fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2,7-Naphthyridine-3-carboxylic acid derivatives involves the use of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide as a key intermediate . This intermediate is used to synthesize novel derivatives of various chemical structures, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, semi- and thiosemicarbazides .Molecular Structure Analysis
The molecular structure of 2,7-Naphthyridine-3-carboxylic acid is characterized by a naphthyridine skeleton with a carboxylic acid group attached . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis
2,7-Naphthyridine-3-carboxylic acid derivatives have been found to exhibit a broad spectrum of biological activities . They have been studied for their antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic properties .Physical And Chemical Properties Analysis
2,7-Naphthyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.16 and its molecular formula is C9H6N2O2 .Scientific Research Applications
Antitumor Applications
- Synthesis and Antitumor Activity : 2,7-Naphthyridine-3-carboxylic acid derivatives have been synthesized and screened for antitumor activity. Eighteen out of twenty-four newly synthesized compounds were screened by the National Cancer Institute against 60 different human tumor cell lines. One compound showed significant sensitivity towards central nervous system cancer (Wójcicka et al., 2013).
Spectroscopic Properties
- Spectroscopic Analysis : Studies have analyzed the spectroscopic properties (IR, 1H- and 13C-NMR, MS) of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines, contributing to the understanding of their structure and potential pharmacological activity (Perillo et al., 2009).
Chemical Synthesis and Reactions
- Synthesis and Reactions : Research has been conducted on the preparation and reactions of 2-substituted 1,8-naphthyridines, derived from the decarboxylation of their 3-carboxylic acids. This includes the synthesis of 2-hydroxy-1,8-naphthyridine via novel methods (Hawes & Wibberley, 1967).
Antibacterial Applications
- Antibacterial Activity : Derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and evaluated for antibacterial properties. This includes a focus on derivatives like esters, carbonitriles, and carboxamides, with some demonstrating effectiveness against gram-negative bacterial infections (Santilli et al., 1975).
Antiarrhythmic Activity
- Antiarrhythmic Properties : 2,7-Naphthyridine derivatives have been studied for their potential antiarrhythmic properties. The synthesis of specific derivatives aimed at exploring their efficacy in treating arrhythmias has been a focus of research (Paronikyan et al., 1996).
Supramolecular Chemistry
- Supramolecular Network Analysis : Studies on hydrogen bonding interactions between 2,7-naphthyridine derivatives and carboxylic acid derivatives have contributed to understanding the formation of supramolecular networks, essential in crystal engineering and material science (Jin et al., 2011).
Luminescence and Photostability
- Luminescent Europium(III) Complexes : Research into the luminescent properties of Europium(III) complexes with 2,7-naphthyridine-3-carboxylic acid derivatives has been conducted. These complexes have shown potential for bioimaging applications due to their favorable photostability and pH response behavior (Wei et al., 2016).
Safety And Hazards
Future Directions
The biological uses of 2,7-naphthyridines have sparked great attention in recent years . The various biological properties of 2,7-naphthyridines encourage the search for new methods of their preparation . Future research may focus on synthesizing new 2,7-naphthyridine derivatives and exploring their spectrum and biological properties .
properties
IUPAC Name |
2,7-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNBBZZTQVCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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